Home > Products > Building Blocks P5650 > Mitoglitazone
Mitoglitazone - 146062-49-9

Mitoglitazone

Catalog Number: EVT-263058
CAS Number: 146062-49-9
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mitoglitazone is a synthetic compound classified as a thiazolidinedione derivative and a mitochondrion-specific, peroxisome proliferator-activated receptor gamma (PPARγ)-sparing insulin sensitizer. [, ] Its primary role in scientific research revolves around investigating metabolic pathways, particularly in the context of cancer cell metabolism and renal ischemia/reperfusion injury. [, ] Notably, it demonstrates a distinct mechanism of action compared to other thiazolidinediones like rosiglitazone, particularly in its interaction with the mitochondrial pyruvate carrier (MPC) in specific cell types. []

Future Directions
  • Further Characterization of Mitoglitazone's Interaction with mitoNEET: Delving deeper into the specific interactions between Mitoglitazone and mitoNEET is crucial to understanding its broader therapeutic potential. [] Investigating the downstream effects of this interaction on cellular processes, beyond ferroptosis inhibition, could reveal novel therapeutic avenues.
  • Investigating Mitoglitazone's Efficacy in In Vivo Models of Glioma: While promising in vitro, Mitoglitazone's efficacy in inhibiting glioma growth needs validation in animal models. [] Utilizing genetically engineered mouse models, such as the RCAS/tva Mpc1fl/fl system, will help assess its therapeutic potential and any potential side effects. []
  • Evaluating the Potential of Mitoglitazone in Combination Therapies: Exploring the synergistic effects of Mitoglitazone with existing chemotherapeutic agents, particularly in the context of lung cancer, could lead to more effective treatment strategies. []

Rosiglitazone

Compound Description: Rosiglitazone is a thiazolidinedione (TZD) that acts as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). [] It has been used as an antidiabetic agent for the treatment of type 2 diabetes mellitus. [] Rosiglitazone is known to inhibit the activity of MPC2 homo-oligomers, which are involved in pyruvate transport into mitochondria. []

Relevance: Rosiglitazone's relevance to mitoglitazone stems from their shared classification as thiazolidinediones and their ability to modulate mitochondrial activity. While both compounds exhibit insulin-sensitizing effects, rosiglitazone is a PPARγ agonist, whereas mitoglitazone is specifically designed to spare PPARγ activity. [] Despite these differences, their shared ability to target mitochondrial pathways, particularly in the context of pyruvate transport via MPC2, makes rosiglitazone a relevant compound for comparison.

UK-5099

Compound Description: UK-5099 is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC) complex, which consists of MPC1 and MPC2 subunits. [] It blocks the transport of pyruvate into mitochondria, thereby affecting cellular metabolism.

Relevance: UK-5099 serves as a critical comparison point for understanding the specific action of mitoglitazone. Unlike UK-5099, which inhibits both MPC heterotypic oligomers and, to a lesser extent, MPC2 homo-oligomers, mitoglitazone appears to selectively target MPC2 homo-oligomers. [] This difference in target specificity highlights the unique mechanism of action of mitoglitazone and its potential to modulate pyruvate metabolism through a distinct pathway compared to conventional MPC inhibitors like UK-5099.

Pioglitazone

Compound Description: Pioglitazone belongs to the thiazolidinedione class of antidiabetic drugs and acts as a PPARγ agonist. [] It is used clinically for improving insulin sensitivity in patients with type 2 diabetes.

Relevance: Similar to rosiglitazone, pioglitazone's relevance lies in its shared thiazolidinedione structure and its use as an antidiabetic agent. [] Although not directly studied in the provided papers in relation to mitoglitazone, pioglitazone's mechanism of action as a PPARγ agonist contrasts with mitoglitazone's PPARγ-sparing profile. [] This distinction is important for understanding the potential side effect profile and therapeutic applications of mitoglitazone compared to traditional TZDs.

Lobeglitazone

Compound Description: Lobeglitazone is another thiazolidinedione derivative used as an antidiabetic agent due to its PPARγ agonist activity. []

Relevance: As a member of the TZD family, lobeglitazone shares structural similarities with mitoglitazone and other TZDs. [] Like pioglitazone, its relevance lies in understanding the broader class of PPARγ-targeting drugs and how mitoglitazone, with its PPARγ-sparing characteristics, [] might offer a distinct therapeutic approach. This comparison is important for exploring potential advantages of mitoglitazone, such as a potentially reduced risk of PPARγ-related side effects.

Source and Classification

Mitoglitazone, also known as MSDC-0160, is derived from the thiazolidinedione class of compounds, which are primarily used as insulin sensitizers. Unlike traditional thiazolidinediones that target peroxisome proliferator-activated receptor gamma (PPARγ), Mitoglitazone selectively modulates the mitochondrial pyruvate carrier (MPC), influencing cellular metabolism more directly .

Synthesis Analysis

The synthesis of Mitoglitazone involves several key steps and specific reaction conditions. The general synthetic route includes:

  1. Reagents: Common reagents include thionyl chloride, sodium hydroxide, and various organic solvents.
  2. Process:
    • The synthesis typically starts with the formation of an intermediate compound through the reaction of thionyl chloride with an appropriate amine.
    • Subsequent steps involve the introduction of functional groups through substitution reactions, which may require catalysts to enhance yield.
    • Crystallization techniques are employed to isolate the compound in its pure form, often utilizing temperature gradients to promote solid formation .
  3. Parameters:
    • Reaction temperatures generally range from 140 °C to 170 °C for initial reactions, followed by cooling stages to facilitate crystallization at temperatures around 25 °C to 30 °C .
    • The process can be optimized using continuous flow reactors in industrial settings to improve efficiency and consistency .
Molecular Structure Analysis

Mitoglitazone's molecular structure features a thiazolidinedione core, which is crucial for its biological activity. Key aspects include:

  • Functional Groups: The compound contains a thiazolidine ring fused with a dione structure, contributing to its reactivity and interaction with biological targets.
  • Crystallography: Mitoglitazone exists in multiple polymorphic forms; Form I has been characterized by specific X-ray powder diffraction (XRPD) patterns and Fourier-transform infrared (FTIR) spectra .
  • Molecular Geometry: The spatial arrangement of atoms allows for effective binding with the mitochondrial pyruvate carrier, essential for its mechanism of action.
Chemical Reactions Analysis

Mitoglitazone can undergo various chemical transformations:

  1. Oxidation: This can produce oxidized derivatives that may retain or alter biological activity.
  2. Reduction: Reduction reactions can yield different molecular forms that may exhibit varying pharmacological profiles.
  3. Substitution Reactions: These reactions allow for the introduction of diverse functional groups, potentially enhancing the compound's therapeutic efficacy.

Common Reagents and Conditions

  • Oxidizing agents such as hydrogen peroxide are used in oxidation reactions.
  • Reducing agents like sodium borohydride facilitate reduction processes.
  • Catalysts are often employed in substitution reactions to improve reaction rates and yields .
Mechanism of Action

Mitoglitazone primarily acts by modulating the mitochondrial pyruvate carrier, a critical component in cellular metabolism. Its mechanism includes:

  • Target Interaction: By binding to the mitochondrial pyruvate carrier (MPC), Mitoglitazone enhances glucose metabolism and insulin sensitivity without activating PPARγ .
  • Biochemical Pathways: This modulation leads to improved insulin action and influences various metabolic pathways, including those related to energy production and mitochondrial function .
  • Pharmacokinetics: Studies indicate that Mitoglitazone has favorable oral absorption characteristics and a low toxicity profile, making it suitable for chronic use in metabolic disease management .
Physical and Chemical Properties Analysis

Mitoglitazone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but shows limited solubility in water, which can impact formulation strategies for drug delivery.
  • Thermal Stability: Differential scanning calorimetry (DSC) shows endothermic transitions around 146 °C to 150 °C, indicating thermal stability within this range .
  • Polymorphism: The existence of multiple crystalline forms (e.g., Form I, II) affects its pharmacokinetic properties and bioavailability .
Applications

Mitoglitazone has been explored for various scientific applications:

  1. Type 2 Diabetes Management: Its role as an insulin sensitizer positions it as a candidate for treating insulin resistance associated with Type 2 Diabetes.
  2. Alzheimer’s Disease Research: Preliminary studies suggest potential neuroprotective effects through modulation of mitochondrial function, making it a candidate for Alzheimer's Disease therapy .
  3. Cancer Research: Emerging evidence indicates that Mitoglitazone may have anti-cancer properties by selectively targeting cancer cell metabolism via MPC modulation, particularly in glioma models .
Introduction to Mitoglitazone in Contemporary Research

Historical Development and Rationale for Thiazolidinedione Derivatives

The evolution of TZDs began with ciglitazone (1980s), followed by troglitazone—the first FDA-approved TZD withdrawn in 2000 due to hepatotoxicity. Pioglitazone and rosiglitazone subsequently dominated diabetes therapeutics but faced safety concerns: rosiglitazone was restricted in 2010 for cardiovascular risks, while pioglitazone carries bladder cancer warnings [9]. These issues stemmed primarily from classical PPARγ activation, which promotes adipogenesis, fluid retention, and weight gain [4] [7].

Structural optimization efforts focused on:

  • Reducing PPARγ transactivation while preserving insulin sensitization
  • Enhancing mitochondrial targeting to modulate energy metabolism
  • Improving pharmacokinetic profiles via C5 and N3 substitutions [1] [4]

Table 1: Evolution of Key Thiazolidinedione Derivatives

CompoundStatusPrimary TargetKey Structural Feature
CiglitazonePreclinicalPPARγUnsubstituted TZD core
TroglitazoneWithdrawn (2000)PPARγChromane ring at N3
PioglitazoneMarketedPPARγ/αPyridyl-ethyl at N3
RosiglitazoneRestrictedPPARγPyridyl-oxazolidinedione at N3
MitoglitazonePhase 2mTOTModified N3 side chain

Position of Mitoglitazone in the Evolution of Insulin Sensitizers

Mitoglitazone embodies the third-generation insulin sensitizer paradigm, shifting focus from nuclear receptors (PPARγ) to mitochondrial targets. Specifically, it modulates the mitochondrial target of thiazolidinediones (mTOT), a protein complex involving mitochondrial pyruvate carriers (MPC1/2) [3] [7]. This mechanism:

  • Decouples insulin sensitization from PPARγ-driven adipogenesis
  • Reduces fluid retention by avoiding renal epithelial sodium channel activation
  • Enhances cellular glucose utilization via mitochondrial bioenergetics [3] [8]

Pharmacologically, Mitoglitazone's IC₅₀ for PPARγ is >100-fold higher than pioglitazone, explaining its improved safety profile in preclinical models. Its N3 side chain optimization (undisclosed in public patents) enhances mitochondrial localization and metabolic efficacy at lower doses (50-100 mg/day) compared to classical TZDs [3] [7].

Key Research Milestones: From Diabetes to Multidimensional Therapeutic Potential

Mitoglitazone's development reflects a therapeutic repositioning strategy:

  • 2008: Entered Phase 2 trials for type 2 diabetes (NCT00720655), demonstrating HbA1c reductions comparable to pioglitazone but with less weight gain [3].
  • 2011: Pilot studies revealed neuroprotective effects in Alzheimer’s models, prompting a Phase 2 trial in mild cognitive impairment (NCT01469351) [3].
  • 2013: Mechanistic studies confirmed mTOT modulation as its primary action, explaining effects on cellular metabolism beyond glycemic control [7] [9].
  • 2020s: Exploration expanded to Parkinson’s disease (preclinical) and polycystic kidney disease (preclinical) via inhibition of inflammatory pathways and metabolic reprogramming [3].

Table 2: Therapeutic Applications of Mitoglitazone in Clinical Development

ConditionStudy PhaseKey FindingsReference
Type 2 DiabetesPhase 2HbA1c ↓ 0.8-1.2%; weight-neutralNCT00720655 [3]
Alzheimer’s DiseasePhase 2Improved cognitive scores vs placeboNCT01469351 [3]
Parkinson’s DiseasePreclinicalReduced α-synuclein aggregationSynapse Database [3]
Polycystic KidneyPreclinicalInhibited cyst growth via AMPK activationSynapse Database [3]

Properties

CAS Number

146062-49-9

Product Name

Mitoglitazone

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24)

InChI Key

IRNJSRAGRIZIHD-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Solubility

Soluble in DMSO, not in water

Synonyms

CAY10415; CAY-10415; CAY 10415.

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.